brevinin-2

Antimicrobial peptides Gram-selectivity Frog skin innate immunity

Brevinin-2 is a 33-amino acid cationic antimicrobial peptide (AMP) initially isolated from the skin of the Japanese frog Rana brevipoda porsa (syn. Rana porosa brevipoda), featuring a C-terminal disulfide-bridged loop known as the Rana box.

Molecular Formula C8H5BrN2O
Molecular Weight 0
CAS No. 145963-50-4
Cat. No. B1175259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebrevinin-2
CAS145963-50-4
Synonymsbrevinin-2
Molecular FormulaC8H5BrN2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2 (CAS 145963-50-4): A 33-Residue Frog Skin Antimicrobial Peptide with Documented Gram-Selectivity Advantage Over Brevinin-1


Brevinin-2 is a 33-amino acid cationic antimicrobial peptide (AMP) initially isolated from the skin of the Japanese frog Rana brevipoda porsa (syn. Rana porosa brevipoda), featuring a C-terminal disulfide-bridged loop known as the Rana box [1]. It belongs to the brevinin-2 family, which is structurally and functionally distinct from the co-isolated brevinin-1 family. Brevinin-2 demonstrates quantitatively characterized broad-spectrum antibacterial activity with a well-defined Gram-selectivity profile that differentiates it from its closest in-class comparator, brevinin-1 [1].

Why Brevinin-2 Cannot Be Interchanged with Brevinin-1 or Other Frog Skin AMPs: Selectivity and Toxicity Profiles Diverge Quantitatively


Despite their shared amphibian origin and structural motifs, brevinin-1 and brevinin-2 exhibit profoundly different pharmacological profiles. Brevinin-1 family peptides typically display high hemolytic activity with LC50 values ≤10 µM against human erythrocytes [1], severely limiting their therapeutic window. In contrast, brevinin-2 maintains antimicrobial potency with >10-fold lower hemolytic activity (LC50 >100 µM) [2]. These quantitative differences in both Gram-selectivity and toxicity mean that simple subclass substitution would result in either loss of Gram-negative potency or unacceptable hemolytic risk, precluding generic interchange within the brevinin family.

Quantitative Comparator-Based Evidence Guide for Brevinin-2 (CAS 145963-50-4): Differentiated Antimicrobial Activity, Hemolytic Safety, and Structural Tunability


Brevinin-2 Exhibits 8.5-Fold Higher Potency Against Gram-Negative E. coli Than Brevinin-1 While Retaining Equivalent Anti-Staphylococcal Activity

In a direct comparative study, brevinin-2 displayed a minimum inhibitory concentration (MIC) of 4 µg/mL against Escherichia coli, compared to 34 µg/mL for brevinin-1—an 8.5-fold potency advantage [1]. Against Staphylococcus aureus, both peptides showed identical MIC values of 8 µg/mL, indicating that brevinin-2 specifically enhances Gram-negative targeting without compromising Gram-positive coverage [1].

Antimicrobial peptides Gram-selectivity Frog skin innate immunity MIC determination

Brevinin-2 Displays >10-Fold Lower Hemolytic Activity Against Human Erythrocytes Compared to Brevinin-1 Family Peptides

Brevinin-2 demonstrates an LC50 >100 µM against human erythrocytes [1], whereas representative brevinin-1 family peptides (e.g., brevinin-1VLc, brevinin-1AUa, brevinin-1BYa) exhibit LC50 values ≤10 µM [2]. This represents a greater than 10-fold safety margin for brevinin-2 in terms of hemolytic risk, a critical differentiation parameter for therapeutic development.

Hemolytic activity Therapeutic window Cytotoxicity Peptide safety

Brevinin-2 Scaffold Retains Low-Micromolar Potency Against Multidrug-Resistant Acinetobacter baumannii Where Carbapenems Fail

Brevinin-2 related peptide (B2RP) demonstrated MIC values of 3-6 µM against nosocomial isolates of multidrug-resistant (MDR) Acinetobacter baumannii, and the cationicity-enhanced analog [Lys4]B2RP achieved MICs of 1.5-3 µM [1]. These MDR clinical isolates are resistant to standard-of-care antibiotics including carbapenems [1], positioning the brevinin-2 structural class as one of the limited scaffolds with validated activity against this WHO priority pathogen.

Multidrug-resistant A. baumannii Carbapenem resistance ESKAPE pathogens Peptide antibiotics

C-Terminal Ranabox of Brevinin-2 Controls Hemolytic Toxicity Independently of Antimicrobial Activity, Enabling Rational Therapeutic Index Engineering

Studies on brevinin-2GHk and brevinin-2OS demonstrate that the C-terminal ranabox is a primary determinant of hemolytic toxicity that can be modified without compromising antimicrobial potency. N-terminal 25-mer truncated analogs of brevinin-2GHk exhibited significantly improved antimicrobial activity and reduced cytotoxicity compared to the parent peptide [1]. In a parallel study, rational engineering of brevinin-2OS via C-terminal truncation and N-terminal chiral substitution achieved >22-fold improvement in therapeutic index against Gram-positive bacteria [2].

Structure-activity relationship Peptide engineering C-terminal ranabox Therapeutic index optimization

High-Value Application Scenarios for Brevinin-2 (CAS 145963-50-4) Based on Verified Comparative Evidence


Gram-Negative Infection Model Research Requiring Differential Activity Over Brevinin-1

Researchers investigating Gram-negative bacterial membrane permeabilization mechanisms can leverage brevinin-2's 8.5-fold superior E. coli potency over brevinin-1 while maintaining equivalent anti-staphylococcal activity [1]. This selectivity profile enables controlled experiments where Gram-negative targeting can be isolated as a variable, without confounding from differential Gram-positive activity. Combined with >10-fold lower hemolytic activity than brevinin-1 family peptides [2], brevinin-2 is the appropriate choice for in vivo infection models where minimizing off-target cytotoxicity is essential.

Multidrug-Resistant Acinetobacter baumannii Drug Discovery and Resistance-Busting Programs

The demonstrated low-micromolar potency of brevinin-2 family peptides against carbapenem-resistant A. baumannii clinical isolates [3] makes this compound class a strategic procurement choice for screening libraries targeting ESKAPE pathogens. Unlike many conventional antibiotics that are rendered ineffective by prevalent resistance mechanisms, the membrane-lytic mechanism of brevinin-2 provides a modality with reduced susceptibility to acquired resistance, positioning it as a critical scaffold for next-generation anti-infective development.

Rational Peptide Engineering for Decoupling Antimicrobial Activity from Hemolytic Toxicity

Programs focused on improving the therapeutic index of AMPs can utilize the brevinin-2 scaffold as a design template, given the well-characterized role of its C-terminal ranabox in mediating toxicity independently of antimicrobial function. Quantitative evidence shows that targeted truncation and substitution can achieve >22-fold improvements in therapeutic index [4]. This tunability makes brevinin-2 a preferred starting material for structure-activity relationship studies aimed at producing safer, clinical-grade AMP candidates.

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